Cas no 887585-80-0 (3-amino-3-(3-bromopyridin-4-yl)propanoic acid)

3-Amino-3-(3-bromopyridin-4-yl)propanoic acid is a versatile brominated pyridine derivative with significant potential in pharmaceutical and agrochemical research. Its structure combines a 3-bromopyridin-4-yl group with a β-amino acid moiety, offering unique reactivity for heterocyclic synthesis and medicinal chemistry applications. The bromine substituent enhances its utility as a synthetic intermediate for cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig couplings. The β-amino acid functionality provides opportunities for peptide mimetics and bioisosteric replacements in drug design. This compound exhibits good stability under standard conditions and demonstrates solubility in polar organic solvents, facilitating its use in various synthetic protocols. Its dual functional groups make it valuable for constructing complex molecular architectures in drug discovery programs.
3-amino-3-(3-bromopyridin-4-yl)propanoic acid structure
887585-80-0 structure
Product name:3-amino-3-(3-bromopyridin-4-yl)propanoic acid
CAS No:887585-80-0
MF:C8H9BrN2O2
MW:245.073261022568
CID:5575799
PubChem ID:84704793

3-amino-3-(3-bromopyridin-4-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-AMINO-3-(3-BROMO(4-PYRIDYL))PROPANOIC ACID
    • 3-AMINO-3-(3-BROMO(4-PYRIDYL))PROPANOICACID
    • 3-amino-3-(3-bromopyridin-4-yl)propanoic acid
    • 887585-80-0
    • EN300-1286433
    • 4-Pyridinepropanoic acid, β-amino-3-bromo-
    • Inchi: 1S/C8H9BrN2O2/c9-6-4-11-2-1-5(6)7(10)3-8(12)13/h1-2,4,7H,3,10H2,(H,12,13)
    • InChI Key: MTYLDWGXCSEZOD-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CC(N)C1C=CN=CC=1Br

Computed Properties

  • Exact Mass: 243.98474g/mol
  • Monoisotopic Mass: 243.98474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.2Ų
  • XLogP3: -2.3

Experimental Properties

  • Density: 1.664±0.06 g/cm3(Predicted)
  • Boiling Point: 395.2±42.0 °C(Predicted)
  • pka: 3.04±0.12(Predicted)

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Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1286433-100mg
3-amino-3-(3-bromopyridin-4-yl)propanoic acid
887585-80-0
100mg
$615.0 2023-10-01
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887585-80-0
5000mg
$2028.0 2023-10-01
Enamine
EN300-1286433-500mg
3-amino-3-(3-bromopyridin-4-yl)propanoic acid
887585-80-0
500mg
$671.0 2023-10-01
Enamine
EN300-1286433-250mg
3-amino-3-(3-bromopyridin-4-yl)propanoic acid
887585-80-0
250mg
$642.0 2023-10-01
Enamine
EN300-1286433-50mg
3-amino-3-(3-bromopyridin-4-yl)propanoic acid
887585-80-0
50mg
$587.0 2023-10-01
Enamine
EN300-1286433-2500mg
3-amino-3-(3-bromopyridin-4-yl)propanoic acid
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$1370.0 2023-10-01
Enamine
EN300-1286433-1.0g
3-amino-3-(3-bromopyridin-4-yl)propanoic acid
887585-80-0
1g
$0.0 2023-06-07
Enamine
EN300-1286433-1000mg
3-amino-3-(3-bromopyridin-4-yl)propanoic acid
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Enamine
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3-amino-3-(3-bromopyridin-4-yl)propanoic acid
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$3007.0 2023-10-01
Ambeed
A1033052-1g
3-Amino-3-(3-bromo(4-pyridyl))propanoic acid
887585-80-0 95%
1g
$684.0 2024-04-16

3-amino-3-(3-bromopyridin-4-yl)propanoic acid Related Literature

Additional information on 3-amino-3-(3-bromopyridin-4-yl)propanoic acid

Comprehensive Overview of 3-amino-3-(3-bromopyridin-4-yl)propanoic acid (CAS No. 887585-80-0)

3-amino-3-(3-bromopyridin-4-yl)propanoic acid (CAS No. 887585-80-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique bromopyridine and propanoic acid moieties, serves as a critical intermediate in the synthesis of various bioactive molecules. Its structural features make it a valuable building block for drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents targeting metabolic pathways.

The growing interest in 3-amino-3-(3-bromopyridin-4-yl)propanoic acid aligns with current trends in precision medicine and targeted drug design. Researchers are increasingly exploring its potential applications in treating diseases such as cancer, inflammatory disorders, and neurodegenerative conditions. The compound's bromine substitution at the 3-position of the pyridine ring enhances its reactivity, enabling efficient cross-coupling reactions in synthetic chemistry. This property is particularly relevant in the context of click chemistry and metal-catalyzed transformations, which are hot topics in modern organic synthesis.

From a molecular perspective, the presence of both amino and carboxylic acid functional groups in 3-amino-3-(3-bromopyridin-4-yl)propanoic acid provides versatile handles for further derivatization. This bifunctional nature allows for the creation of diverse molecular architectures, addressing the pharmaceutical industry's need for structurally complex compounds with improved pharmacokinetic properties. Recent studies have highlighted its utility in developing proteolysis targeting chimeras (PROTACs), a cutting-edge technology in drug discovery that has seen exponential growth in research publications and patent filings.

The compound's relevance extends to the field of bioconjugation, where its reactive groups facilitate the creation of stable linkages with biomolecules. This application is particularly valuable in the development of antibody-drug conjugates (ADCs), a class of therapeutics that combines the specificity of monoclonal antibodies with the potency of small-molecule drugs. As the ADC market continues to expand, with several FDA-approved products and numerous candidates in clinical trials, intermediates like 3-amino-3-(3-bromopyridin-4-yl)propanoic acid are becoming increasingly important.

Quality control and characterization of 3-amino-3-(3-bromopyridin-4-yl)propanoic acid typically involve advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound's purity and structural integrity, which are crucial for its performance in downstream applications. The bromine atom's distinctive isotopic pattern also serves as a useful marker in mass spectrometric analysis, facilitating the compound's identification in complex mixtures.

In the context of green chemistry initiatives, researchers are exploring more sustainable synthetic routes to 3-amino-3-(3-bromopyridin-4-yl)propanoic acid. This includes optimizing reaction conditions to minimize waste generation and energy consumption, reflecting the pharmaceutical industry's broader commitment to environmentally friendly practices. Such efforts align with the principles of green chemistry and process intensification, which are increasingly important considerations in chemical manufacturing.

The stability profile of 3-amino-3-(3-bromopyridin-4-yl)propanoic acid under various storage conditions is another area of practical importance. Proper handling and storage recommendations typically include protection from moisture and light, with many researchers opting for desiccated, amber glass containers to maintain the compound's integrity over extended periods. These considerations are particularly relevant for laboratories working with sensitive reagents in drug discovery programs.

Looking ahead, the demand for 3-amino-3-(3-bromopyridin-4-yl)propanoic acid is expected to grow in parallel with advancements in medicinal chemistry and drug development. Its unique structural features position it as a valuable tool for addressing current challenges in healthcare, particularly in the development of targeted therapies with improved efficacy and reduced side effects. As research continues to uncover new applications for this versatile building block, its role in advancing pharmaceutical science is likely to expand significantly.

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Amadis Chemical Company Limited
(CAS:887585-80-0)3-amino-3-(3-bromopyridin-4-yl)propanoic acid
A960316
Purity:99%
Quantity:1g
Price ($):616.0